Thiazolo[4,5-d]pyrimidine-5,7-diol
Overview
Description
Thiazolo[4,5-d]pyrimidine-5,7-diol is a compound with the molecular formula C5H3N3O2S . It’s a fused heterocyclic ring-system that can be viewed as a purine isostere . They are the 7 thia-analogs of purines via the replacement of the nitrogen at position 7 of the purine ring by a sulfur atom .
Synthesis Analysis
A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthesis involved a mixture of 4-amino-2-(methylsulfanyl)-thiazole-5-carboxamides, the appropriate benzaldehyde, and I2 in DMSO, which reacted at 120°C for 0.5–7 h .Molecular Structure Analysis
Thiazolo[4,5-d]pyrimidines are fused heterocyclic ring-systems that can be viewed at the first glance as purine isosteres . They are the 7 thia-analogs of purines via the replacement of the nitrogen at position 7 of the purine ring by a sulfur atom .Chemical Reactions Analysis
Thiazolo[4,5-d]pyrimidin-7(6H)-ones were investigated as phosphatidylinositol 3-kinase inhibitors, ubiquitin-specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, the growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .Physical and Chemical Properties Analysis
The molecular weight of this compound is 169.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 99.3 Ų .Scientific Research Applications
1. Structural and Medicinal Significance
Thiazolo[4,5-d]pyrimidines, including Thiazolo[4,5-d]pyrimidine-5,7-diol, are recognized for their structural resemblance to adenine and guanine, making them valuable in medicinal chemistry. They are employed in the design of novel therapeutics due to their broad pharmacological activities. This class of compounds has seen significant development in a short time, highlighting their importance in medicinal research (Kuppast & Fahmy, 2016).
2. Drug Discovery and Synthesis
In drug discovery, the thiazolo[4,5-d]pyrimidine scaffold has been utilized to create diverse libraries of compounds. A novel protocol for the synthesis of 7-aminothiazolo[4,5,-d]pyrimidine scaffold libraries on solid support has been developed. This approach is significant in diversifying synthesized compounds for pharmaceutical applications (Lim, Abdildinova, & Gong, 2021).
3. Anticancer Applications
Thiazolo[4,5-d]pyrimidine derivatives are considered potential therapeutic agents in the development of anticancer drugs. Specific derivatives of this compound have been synthesized and evaluated for their potential anticancer activity, showing significant effectiveness against various cancer cell lines (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).
4. Antifungal Activity
Several thiazolo[4,5-d]pyrimidine derivatives have exhibited potent antifungal activity, making them candidates for developing new antifungal agents. The identification of important structural features required for this activity has been a focus in recent research (Chhabria, Rathod, Vala, & Patel, 2011).
5. Antimicrobial Evaluation
Thiazolo[4,5-d]pyrimidines have also been prepared and tested for their antimicrobial activity, with significant inhibitory effects recorded against various bacterial and fungal strains (Badawey, Rida, Hazza, Fahmy, & Gohar, 1993).
Mechanism of Action
Future Directions
The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . Fused thiazoles, in particular, thiazolo[4,5-d]pyrimidin-7(6H)-ones, are interesting heterocycles for the purpose of drug discovery .
Properties
IUPAC Name |
4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMLPWOPYCJLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323209 | |
Record name | Thiazolo[4,5-d]pyrimidine-5,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7464-09-7 | |
Record name | 7464-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazolo[4,5-d]pyrimidine-5,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]thiazolo[4,5-d]pyrimidine-5,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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